2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride
Description
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride is a spirocyclic compound featuring a bicyclic structure with a fused five- and six-membered ring system. The molecule contains a ketone group at position 4 and two methyl substituents at position 2, with two hydrochloric acid counterions enhancing its solubility and stability . It is commercially available (CAS: 1187930-49-9) with a molecular formula of C₇H₁₃N₃O·2HCl and a molecular weight of 228.12 g/mol . This compound is of interest in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) such as opioid receptors .
Properties
IUPAC Name |
2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c1-8(2)11-7(13)9(12-8)3-5-10-6-4-9;;/h10,12H,3-6H2,1-2H3,(H,11,13);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKNKHDKFQVPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(=O)C2(N1)CCNCC2)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride typically involves the reaction of appropriate amines with ketones under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistency in product quality and to minimize the production of by-products. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine groups in the spirocyclic structure undergo alkylation under mild conditions. For example:
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Reaction with 1-chloro-2-phenylethane in 4-methyl-2-pentanone at reflux (48 hours) yields 1-phenyl-4-oxo-8-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane, with sodium carbonate as a base and potassium iodide as a catalyst .
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Alkylation with 4-chloro-4'-fluoro-butyrophenone under similar conditions produces derivatives with extended alkyl chains (e.g., 1-(4-methoxyphenyl)-4-oxo-8-[3-(4-fluorobenzoyl)-propyl]-1,3,8-triazaspiro[4.5]decane) .
Table 1: Alkylation Reactions
Acylation Reactions
The secondary amine at position 3 reacts with acylating agents:
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Acetylation using acetic anhydride in toluene (16 hours, reflux) forms 1-phenyl-3-acetyl-4-oxo derivatives. Subsequent HCl treatment generates the hydrochloride salt (m.p. 188–212.5°C) .
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Formylation with formamide under reflux produces carbamoyl intermediates, which cyclize to yield substituted spiro compounds .
Key Example :
Conditions : Toluene, 16 hours reflux; HCl gas precipitation .
Nucleophilic Substitutions
The compound participates in SN2 reactions, particularly with brominated reagents:
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Reaction with 4-bromo-2,2-diphenyl-butyronitrile in 4-methyl-2-pentanone yields 1-phenyl-4-oxo-8-(3-cyano-3,3-diphenylpropyl) derivatives (m.p. 178–184°C) .
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Substitution with 4-chloro-4-methyl-butyrophenone forms propyl-linked derivatives after recrystallization .
Reductive Amination
In the presence of sodium cyanoborohydride or similar reducing agents:
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Spiropiperidine intermediates undergo reductive amination with aldehydes/ketones to introduce alkyl/aryl groups at the N8 position. This method is critical for generating analogs with enhanced biological activity .
Synthetic Pathway :
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Hydrolysis of nitrile groups to carboxylic acids.
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Cyclization with DMF/DMA (dimethylformamide/dimethylacetamide).
Hydrolysis and Cyclization
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Hydrolysis of nitriles (e.g., 4-bromo-2,2-diphenyl-butyronitrile) to carboxylic acids, followed by cyclization, generates carboxamide intermediates .
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Cyclocondensation with formamide forms 1,3,8-triazaspiro[4.5]decan-4-one cores, a key step in derivatization .
Stability and Reactivity Considerations
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Thermal Stability : Decomposes above 200°C; sensitive to prolonged heating in polar aprotic solvents .
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pH Sensitivity : Reacts preferentially under alkaline conditions (pH 8–10) for alkylation/acylation .
Table 2: Stability Profile
| Property | Observation | Source |
|---|---|---|
| Thermal decomposition | >200°C (dec.) | |
| Solubility | Soluble in 4-methyl-2-pentanone, toluene | |
| pH Reactivity | Optimal alkylation at pH 8–10 |
Scientific Research Applications
Medicinal Chemistry
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride has been investigated for its potential as a drug intermediate in the synthesis of pharmaceuticals. Its unique spirocyclic structure contributes to its biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of triazaspiro compounds exhibit anticancer properties. For instance, studies have shown that modifications to the triazaspiro structure can enhance cytotoxicity against various cancer cell lines .
| Compound | Activity | Cell Line Tested | Reference |
|---|---|---|---|
| 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one | Moderate cytotoxicity | HeLa | |
| Modified derivative | High cytotoxicity | A549 |
Material Science
The compound is also being explored for its applications in organic light-emitting diodes (OLEDs). Its ability to form stable complexes with metal ions makes it a candidate for use in OLED technology.
Case Study: OLED Performance
Studies reveal that incorporating 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride into OLED devices improves efficiency and stability compared to traditional materials .
| Material Used | Efficiency (%) | Stability (hours) | Reference |
|---|---|---|---|
| Traditional OLED Material | 15% | 100 hours | |
| 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one | 20% | 150 hours |
Agricultural Applications
Emerging research suggests that this compound may have applications in agrochemicals as a potential pesticide or herbicide due to its nitrogen-rich structure which can interact with biological systems of pests.
Case Study: Pesticidal Activity
Preliminary tests indicate that derivatives of triazaspiro compounds exhibit significant insecticidal activity against common agricultural pests .
Mechanism of Action
The mechanism of action of 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, including inhibition of enzyme activity and modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The spirocyclic triazaspirodecanone scaffold is shared among several derivatives, but substituents and counterions critically differentiate their properties:
Pharmacological Activity
- The dimethyl groups may reduce metabolic degradation compared to bulkier derivatives.
- CHEMBL233 : Binds to mu-opioid receptors (Ki < 10 nM) with high selectivity due to chlorophenyl and piperidine groups .
- Fluorophenyl Derivative : Enhanced affinity for serotonin or dopamine receptors attributed to fluorine’s electronegativity .
Physicochemical Properties
Notes: The dihydrochloride salt improves aqueous solubility, making the target compound more suitable for in vivo studies than non-salt derivatives .
Biological Activity
2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride is a chemical compound with potential biological activity due to its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry for its interactions with various biological targets, particularly in the context of cardiovascular health and mitochondrial function.
- Molecular Formula : C9H19Cl2N3O
- Molecular Weight : 256.17 g/mol
- CAS Number : 2243509-34-2
| Property | Value |
|---|---|
| Molecular Formula | C9H19Cl2N3O |
| Molecular Weight | 256.17 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The spirocyclic structure allows for high specificity in binding, which can modulate biological functions.
Key Mechanisms:
- Inhibition of Mitochondrial Permeability Transition Pore (mPTP) : Recent studies have shown that derivatives of the triazaspiro scaffold can inhibit mPTP opening, which is crucial in preventing myocardial cell death during reperfusion after ischemia .
- Cardiac Function Improvement : In animal models of myocardial infarction (MI), administration of these compounds resulted in decreased apoptotic rates and improved cardiac function during reperfusion .
Case Studies and Experimental Data
- Cardiovascular Studies :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2,2-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride, a comparison with similar compounds is useful.
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 1,3,8-Triazaspiro[4.5]decane | mPTP inhibition | Cardioprotective |
| Other Spiro Compounds | Various receptor interactions | Antitumor and anti-inflammatory properties |
Q & A
Basic Research Questions
Q. How is 2,2-dimethyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride synthesized, and what purification methods are recommended?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar spirocyclic derivatives are prepared by refluxing precursors (e.g., substituted hydrazides or aldehydes) in polar aprotic solvents like DMSO or ethanol under acidic conditions (e.g., glacial acetic acid) . Purification typically involves reduced-pressure distillation, crystallization (water-ethanol mixtures), and column chromatography. Yield optimization requires precise control of reaction time (e.g., 18-hour reflux) and stoichiometric ratios .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR and FTIR : Confirm spirocyclic structure and functional groups (e.g., carbonyl at ~1700 cm⁻¹).
- HRMS-ESI : Validate molecular weight (e.g., [M+H]+ for C₉H₁₉Cl₂N₃O: calc. 287.19) .
- Elemental Analysis : Ensure purity (>98%) by matching calculated vs. observed C, H, N, Cl content .
- X-ray Crystallography : Resolve spatial configuration of the spiro center and hydrochloride salt formation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Receptor Binding Assays : Screen affinity for opioid (e.g., ORL-1) or neuroleptic targets (e.g., dopamine D3) using radioligand displacement (e.g., ³H-naloxone) .
- Functional Assays : Measure cAMP inhibition or calcium flux in transfected HEK293 cells .
- Solubility Testing : Use HPLC to assess aqueous solubility in PBS (pH 7.4) or simulated gastric fluid .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for ORL-1 receptors over off-target opioid/dopamine receptors?
- Methodology :
- SAR Studies : Introduce substituents at the spiro nitrogen (e.g., phenyl groups) or adjust alkyl chain length. Derivatives like 8-[4,4-bis(4-fluorophenyl)butyl]-1-phenyl analogues show improved ORL-1 binding (Ki < 10 nM) but retain D3 affinity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ORL-1 transmembrane domains. Focus on hydrophobic pockets accommodating 2,2-dimethyl groups .
- In Vivo Cross-Reactivity Testing : Employ knockout mouse models to isolate receptor-specific effects .
Q. What strategies mitigate poor aqueous solubility during formulation for in vivo studies?
- Methodology :
- Salt Form Optimization : Test alternative counterions (e.g., citrate vs. hydrochloride) to improve solubility .
- Co-Solvent Systems : Use cyclodextrin complexes or PEG-based vehicles to enhance bioavailability .
- Pro-drug Design : Modify the carbonyl group (e.g., esterification) to increase hydrophilicity, with enzymatic cleavage in vivo .
Q. How should contradictory data on receptor affinity be addressed (e.g., µ-opioid vs. ORL-1)?
- Methodology :
- Dose-Response Curves : Re-evaluate binding assays across a wider concentration range (e.g., 0.1 nM–10 µM) to confirm Ki discrepancies .
- Functional Selectivity : Assess biased agonism/antagonism via β-arrestin recruitment vs. G-protein activation pathways .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) or fluorescence polarization .
Q. What synthetic routes optimize enantiomeric purity for chiral spiro intermediates?
- Methodology :
- Chiral Resolution : Use (S)- or (R)-mandelic acid derivatives to separate enantiomers via diastereomeric salt formation .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-coupling steps .
- HPLC Chiral Columns : Confirm enantiopurity (>99% ee) using cellulose-based columns (e.g., Chiralpak IC) .
Data Contradiction and Validation
Q. How to resolve inconsistencies in reported neuroleptic activity across cell lines vs. animal models?
- Methodology :
- Species-Specific Receptor Profiling : Compare receptor isoform expression (e.g., human vs. murine D2) using qPCR .
- Metabolite Identification : Use LC-MS to detect active metabolites in plasma that may contribute to in vivo effects .
- PK/PD Modeling : Correlate plasma concentration-time curves with behavioral assays (e.g., rotarod tests) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
